(3S,4R)-4-phenylpyrrolidine-3-carbonitrile
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Overview
Description
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile is a chiral organic compound with a pyrrolidine ring substituted with a phenyl group and a nitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-phenylpyrrolidine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and benzaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by the condensation of pyrrolidine with benzaldehyde under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization to form the pyrrolidine ring.
Introduction of Nitrile Group: The nitrile group is introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders and cancer.
Biological Studies: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Industrial Applications: It is used in the synthesis of other organic compounds, such as pesticides and dyes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-phenylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
(3R,4S)-4-phenylpyrrolidine-3-carbonitrile: Stereoisomer with different spatial arrangement of atoms.
Uniqueness
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the nitrile group also provides distinct reactivity compared to similar compounds with different functional groups.
Properties
Molecular Formula |
C11H12N2 |
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Molecular Weight |
172.23 g/mol |
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C11H12N2/c12-6-10-7-13-8-11(10)9-4-2-1-3-5-9/h1-5,10-11,13H,7-8H2/t10-,11+/m1/s1 |
InChI Key |
KYANGXZFVUFMHU-MNOVXSKESA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C2=CC=CC=C2)C#N |
Canonical SMILES |
C1C(C(CN1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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